molecular formula C16H25NO2 B2911079 1-Benzyl-4,4-diethoxypiperidine CAS No. 93145-87-0

1-Benzyl-4,4-diethoxypiperidine

Cat. No. B2911079
CAS RN: 93145-87-0
M. Wt: 263.381
InChI Key: BIWIVGCTGYSXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,4-diethoxypiperidine (1-Bz-4,4-DEP) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the piperidine class of compounds, which are used as intermediates in the synthesis of a number of drugs. 1-Bz-4,4-DEP has been found to have a number of biochemical and physiological effects, making it a useful tool in the laboratory.

Scientific Research Applications

Synthesis of 3-Aminopiperidines

1-Benzyl-4,4-diethoxypiperidine has been used in the synthesis of 3-aminopiperidines, which are potential substance P antagonists. This synthesis method involves a KOEt treatment of the tosylate of corresponding oximes (Neber rearrangement) (Diez et al., 1995).

Dopamine Transporter Inhibition

Research on N-benzylpiperidine analogues of this compound has shown that these compounds can selectively bind to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These findings are significant for the development of treatments targeting neurotransmitter systems (Greiner et al., 2003).

Radical Polymerization Applications

In the field of polymer chemistry, benzyl (diethoxyphosphoryl)dithioformate, a derivative of this compound, has been utilized in the radical polymerization of styrene. This compound has shown efficacy in controlling polymerization, contributing to the development of polymers with specific characteristics (Alberti et al., 2003).

Antihypertensive Activity

Compounds derived from this compound have been evaluated for their potential antihypertensive activity. These compounds include derivatives like spiropiperidines, which have shown promising results in this therapeutic area (Takai et al., 1985).

Nucleophilic Substitution Reactions

In organic synthesis, this compound derivatives have been key substrates for nucleophilic substitution reactions. These reactions are crucial for the synthesis of various pharmacologically active compounds (Okitsu et al., 2001).

properties

IUPAC Name

1-benzyl-4,4-diethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWIVGCTGYSXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-benzylpiperidin-4-one (240 ml, 1.3 mol) in ethanol (500 ml) was saturated with gaseous hydrogen chloride under cooling on an ice bath. The mixture was treated with tetraethoxysilane (300 ml), kept overnight at RT, then poured with stirring into a mixture of diethyl ether (500 ml), potassium carbonate (500 g) and water (1000 ml). The organic layer was separated, the diethyl ether was evaporated and the residue was distilled under vacuum to give the title compound (369 g, 77%).
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
77%

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